molecular formula C23H23N3O3S B2572556 N-(2,3-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide CAS No. 866873-89-4

N-(2,3-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide

Cat. No.: B2572556
CAS No.: 866873-89-4
M. Wt: 421.52
InChI Key: ZQCGCIOSDAZUEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-{[6-oxo-5-(propan-2-yl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives and Structural Analysis

  • Heterocyclic Derivatives: This compound is related to heterocyclic derivatives of guanidine. The structure of similar compounds has been proposed based on crystal structures of their hydrolysis products, demonstrating their relevance in structural chemistry and molecular design (Banfield, Fallon, & Gatehouse, 1987).

Radiochemical Synthesis and Biodistribution

  • PET Ligand Synthesis: Compounds with a similar structure have been synthesized and evaluated as potential positron emission tomography (PET) ligands for investigating central neurokinin(1) (NK1) receptors, highlighting their application in neuroimaging and radiopharmaceuticals (M. V. D. Mey et al., 2005).

Molecular Imaging and Drug Design

  • Selective Radioligands: Related 2-phenylpyrazolo[1,5-a]pyrimidineacetamides have been reported as selective ligands for molecular imaging, particularly for the translocator protein (18 kDa) with PET, indicating potential applications in neurodegenerative disease research (Dollé et al., 2008).

Antimicrobial Applications

  • Heterocyclic Compounds with Antimicrobial Activity: Synthesis of new heterocycles incorporating similar moieties has been explored, with some compounds evaluated as antimicrobial agents, suggesting possible applications in developing new antibiotics or antifungal drugs (Bondock, Rabie, Etman, & Fadda, 2008).

Crystal Structure Determination

  • Crystallography Studies: The crystal structures of compounds with similar molecular frameworks have been determined, providing insights into their molecular conformations, which is vital for drug design and material science applications (Subasri et al., 2016).

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(16-9-5-6-11-18(16)29-21)25-23(26)30-12-19(27)24-17-10-7-8-14(3)15(17)4/h5-11,13H,12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCGCIOSDAZUEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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